molecular formula C25H22ClN3O B10924157 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-phenylacetamide

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-phenylacetamide

Cat. No.: B10924157
M. Wt: 415.9 g/mol
InChI Key: YIPDWJSXJKNEDD-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorinated and methylated phenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with phenylacetyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the chlorinated phenyl groups can yield the corresponding aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

Scientific Research Applications

2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The pyrazole ring and its substituents play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • **2-[4-CHLORO-3,5-DIMETHYLPHENYL]-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE
  • **2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE

Uniqueness: 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-PHENYLACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chlorinated and methylated phenyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22ClN3O/c1-17-8-12-19(13-9-17)24-23(26)25(20-14-10-18(2)11-15-20)29(28-24)16-22(30)27-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,27,30)

InChI Key

YIPDWJSXJKNEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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